Boc-Glu-OtBu
Description
Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis
The journey of modern peptide synthesis is intricately linked to the development and refinement of protecting group strategies. Early peptide synthesis efforts, primarily conducted in solution phase, relied on the concept of temporarily masking reactive functional groups to prevent unwanted side reactions. The seminal work of Bergmann and Zervas in 1932 introduced the carbobenzoxy (Cbz) group as the first reversible Nα-protecting group nih.gov. This marked a significant advancement, paving the way for subsequent strategies.
The mid-20th century witnessed a paradigm shift with the advent of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield nih.govwikipedia.org. Merrifield's groundbreaking approach, initially utilizing the Boc/benzyl (Boc/Bzl) protection scheme, revolutionized the field by allowing for automated synthesis and simplified purification nih.govpeptide.comwikipedia.org. In this strategy, the Boc group served as a temporary Nα-protecting group, readily removed by moderate acid treatment (e.g., trifluoroacetic acid, TFA), while side-chain protecting groups, often benzyl-based, and the peptide-resin linkage were cleaved using stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF) nih.govpeptide.comwikipedia.orgiris-biotech.de.
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 offered a milder alternative. The Fmoc group is base-labile, removed by mild bases like piperidine (B6355638), and its orthogonality with acid-labile side-chain protecting groups became a cornerstone of modern peptide synthesis nih.govpeptide.comamericanpeptidesociety.orgaltabioscience.com. This evolution from acid-labile Boc to base-labile Fmoc chemistry, coupled with the strategic use of acid-labile side-chain protecting groups like tert-butyl esters, has significantly enhanced the efficiency and scope of peptide synthesis nih.govamericanpeptidesociety.orgaltabioscience.com.
Significance of Boc-Glu-OtBu in Modern Peptide Chemistry and Bioorganic Synthesis
This compound plays a pivotal role in contemporary peptide chemistry and bioorganic synthesis due to its specific protective functionalities and compatibility with established synthetic protocols sigmaaldrich.comcymitquimica.comfishersci.bechemimpex.com. The tert-butyl ester on the γ-carboxyl group of glutamic acid is particularly important. It effectively masks this reactive site, preventing undesirable side reactions such as lactamization or unwanted coupling during peptide chain elongation .
This derivative is a key component in both Boc and Fmoc-based SPPS strategies, although its utility is particularly pronounced in the Fmoc/tert-butyl (Fmoc/tBu) approach. In the Fmoc/tBu strategy, the tert-butyl ester is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by the acidic conditions (typically TFA) employed for final peptide cleavage from the resin iris-biotech.depeptide.com. This differential lability is crucial for achieving orthogonal protection.
The compound's significance extends to the synthesis of complex peptides, including cyclic peptides, antibody-drug conjugates (ADCs), and peptides with sequences prone to aspartimide formation . Its ability to be incorporated into peptide chains with controlled deprotection allows for precise functionalization and the creation of molecules with tailored pharmacokinetic properties, enhancing bioavailability and efficacy in therapeutic applications chemimpex.com.
Role of Orthogonal Protecting Group Methodologies in Complex Molecule Assembly
Orthogonal protecting group methodologies are fundamental to the efficient and selective assembly of complex organic molecules, especially peptides, where multiple reactive functional groups must be managed jocpr.comethz.chorganic-chemistry.orgnih.govgoogle.com. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions, without affecting the remaining protected functionalities or the molecular backbone ethz.chorganic-chemistry.org.
This compound exemplifies this principle within the broader context of peptide synthesis strategies. In the widely adopted Fmoc/tBu strategy, the base-labile Fmoc group on the α-amino terminus and the acid-labile tert-butyl ester on the glutamic acid side chain are orthogonal nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com. This means that the removal of the Fmoc group with piperidine does not affect the tert-butyl ester, and conversely, the removal of the tert-butyl ester with TFA does not cleave the Fmoc group (though the final cleavage from the resin often removes both side-chain protection and the peptide from the resin simultaneously with TFA) nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com.
This orthogonality is critical for sequential chemical transformations. For instance, during peptide synthesis, the α-amino group must be deprotected to allow coupling with the next amino acid. The tert-butyl ester on glutamic acid remains intact during these repeated deprotection/coupling cycles. Only in the final stages of synthesis, when the complete peptide sequence is assembled, is the tert-butyl ester removed along with the peptide's linkage to the solid support, typically using strong acid nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com. This controlled deprotection strategy ensures that only the intended peptide bonds are formed and that the side chains are appropriately protected until the final cleavage step, facilitating the synthesis of complex and sensitive peptide structures jocpr.comethz.chorganic-chemistry.org.
Compound List
| Compound Name | Abbreviation | CAS Number |
| Nα-tert-Butoxycarbonyl-L-Glutamic Acid α-tert-Butyl Ester | This compound | 24277-39-2 |
| Nα-tert-Butoxycarbonyl-L-Glutamic Acid γ-tert-Butyl Ester | Boc-Glu(OtBu)-OH | 24277-39-2 |
| Nα-tert-Butoxycarbonyl-L-Glutamic Acid α-N-hydroxysuccinimide ester | Boc-Glu(OtBu)-OSu | 32886-55-8 |
| N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester | This compound | 24277-39-2 |
| L-Glutamic acid α-tert-Butyl Ester | H-Glu-OtBu | 45120-30-7 |
Data Table: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
| Feature | Boc Strategy (e.g., this compound) | Fmoc Strategy (e.g., Fmoc-Glu-OtBu) |
| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection of α-Amino | Acid-labile (e.g., TFA) nih.govamericanpeptidesociety.orgaltabioscience.com | Base-labile (e.g., Piperidine) nih.govamericanpeptidesociety.orgaltabioscience.com |
| Side-Chain Protection | Often Benzyl (Bzl)-based, acid-labile nih.govwikipedia.orgiris-biotech.de | Often tert-Butyl (tBu)-based, acid-labile nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com |
| Orthogonality | Quasi-orthogonal (Boc and Bzl are both acid-labile but removed with different acid strengths) nih.govbiosynth.comiris-biotech.de | True Orthogonality (Fmoc is base-labile, tBu is acid-labile) nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.comorganic-chemistry.orgbiosynth.com |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) nih.govpeptide.comwikipedia.orgiris-biotech.dealtabioscience.com | Acid (e.g., TFA) nih.goviris-biotech.deamericanpeptidesociety.orgaltabioscience.com |
| Reaction Conditions | Harsher, requiring strong acids for cleavage nih.govamericanpeptidesociety.orgaltabioscience.com | Milder, especially for α-amino deprotection nih.govamericanpeptidesociety.orgaltabioscience.com |
| Suitability | Short peptides, sequences prone to racemization under basic conditions americanpeptidesociety.org | Longer and complex peptides, peptides with acid-sensitive modifications nih.govamericanpeptidesociety.orgaltabioscience.com |
| Example Side-Chain Protection for Glutamic Acid | Boc-Glu(OBzl)-OH iris-biotech.de | Fmoc-Glu(OtBu)-OH peptide.comiris-biotech.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYURYWGUWMFM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426357 | |
| Record name | Boc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24277-39-2 | |
| Record name | N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24277-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 164659 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Boc Glu Otbu and Its Derivatives
Direct Synthetic Routes to Boc-Glu-OtBu from Glutamic Acid Precursors
The direct synthesis of N-α-tert-butoxycarbonyl-L-glutamic acid α-tert-butyl ester (this compound) from L-glutamic acid requires the selective protection of the α-amino group and the α-carboxylic acid, leaving the γ-carboxylic acid free for subsequent reactions. Several strategies have been developed to achieve this, often involving multiple protection and deprotection steps to differentiate the two carboxyl groups.
One common approach begins with the protection of the α-amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The resulting Boc-L-glutamic acid can then be selectively esterified at the α-carboxyl group.
A patented method describes a process starting with the formation of a mixture of glutamic acid-5-tert-butyl ester and glutamic acid-1-tert-butyl ester. This mixture is then reacted with a protecting agent, such as (Boc)₂O, to selectively yield the desired this compound. google.com This process involves the initial reaction of glutamic acid with tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid. google.com The subsequent selective protection of the α-amino group of the 1-tert-butyl ester isomer in the mixture leads to the final product.
Another strategy involves the initial formation of the fully protected L-glutamic acid di-tert-butyl ester (H-Glu(OtBu)-OtBu). google.com This can be achieved by reacting L-glutamic acid with isobutylene (B52900) in the presence of a strong acid catalyst. google.com Subsequently, one of the tert-butyl ester groups, typically the more sterically accessible α-ester, can be selectively cleaved under controlled acidic conditions. The resulting H-Glu(OtBu)-OH is then reacted with (Boc)₂O to afford Boc-Glu(OtBu)-OH.
A different synthetic route starts from the commercially available N-Boc-L-glutamic acid α-tert-butyl ester. A Mitsunobu esterification using allyl alcohol can be employed to protect the γ-carboxyl group, yielding a fully protected glutamic acid derivative. nih.gov While this is not a direct synthesis of this compound itself, it demonstrates a method for the selective functionalization of the γ-carboxyl group of a related precursor.
The following table summarizes some of the key reaction steps and reagents used in the synthesis of this compound and its precursors.
| Starting Material | Key Reagents | Intermediate/Product | Reference(s) |
| L-Glutamic Acid | tert-butyl acetate, perchloric acid | Mixture of Glu-OtBu and Glu(OtBu)-OH | google.com |
| Mixture of Glu-OtBu and Glu(OtBu)-OH | (Boc)₂O | This compound | google.com |
| L-Glutamic Acid | Isobutylene, acid catalyst | H-Glu(OtBu)-OtBu | google.com |
| H-Glu(OtBu)-OtBu | Controlled acid hydrolysis | H-Glu(OtBu)-OH | - |
| H-Glu(OtBu)-OH | (Boc)₂O | Boc-Glu(OtBu)-OH | - |
| N-Boc-L-glutamic acid α-tert-butyl ester | Allyl alcohol, triphenylphosphine, DIAD | Fully protected glutamic acid derivative | nih.gov |
Strategic Functionalization and Derivatization Approaches
For peptide synthesis, the carboxylic acid of an amino acid must be activated to facilitate the formation of an amide bond. A common strategy is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. The synthesis of Boc-Glu(OtBu)-OSu is a crucial step for its use in solid-phase peptide synthesis (SPPS).
The most common method for the synthesis of NHS esters involves the reaction of the corresponding carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). justia.com In a typical procedure, Boc-Glu(OtBu)-OH and N-hydroxysuccinimide are dissolved in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and then DCC is added. The reaction proceeds to form the activated ester, Boc-Glu(OtBu)-OSu, and the byproduct, dicyclohexylurea (DCU), which precipitates out of the solution and can be removed by filtration.
The general reaction is as follows: Boc-Glu(OtBu)-OH + NHS + DCC → Boc-Glu(OtBu)-OSu + DCU
While this method is widely used, alternative coupling reagents and conditions have been developed to improve yields and simplify purification.
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the enantioselective synthesis of stereoisomers and analogues of this compound is of significant interest. Methodologies for achieving high enantioselectivity often rely on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
One approach for the synthesis of enantioenriched α-substituted glutamates involves the Michael addition of α-amino ester enolates to acrylate (B77674) acceptors. beilstein-journals.org The development of chiral catalysts, such as cyclopropenimines, has shown promise in achieving high enantioselectivities in such reactions. beilstein-journals.org This strategy could potentially be adapted for the synthesis of novel analogues of this compound.
The Strecker reaction, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source, is a classic method for amino acid synthesis. The use of chiral amines as auxiliaries can induce stereoselectivity in the formation of the α-amino nitrile intermediate, which can then be hydrolyzed to the corresponding amino acid. nih.gov This approach has been applied to the synthesis of spirocyclic glutamic acid analogues. nih.gov
Furthermore, starting from readily available chiral precursors, such as L-pyroglutamic acid, provides a reliable route to enantiomerically pure glutamic acid derivatives. google.comnih.gov Chemical modifications of the pyroglutamate (B8496135) ring, followed by ring-opening, can yield a variety of substituted glutamic acid analogues with defined stereochemistry. google.com
The following table highlights some strategies for the enantioselective synthesis of glutamic acid derivatives.
| Synthetic Strategy | Key Features | Potential Application | Reference(s) |
| Cyclopropenimine-catalyzed Michael addition | High enantioselectivity for the formation of α-substituted glutamates. | Synthesis of novel chiral analogues of this compound. | beilstein-journals.org |
| Strecker reaction with chiral auxiliaries | Use of chiral amines to control the stereochemistry of the newly formed chiral center. | Preparation of enantiopure spirocyclic and other complex glutamic acid analogues. | nih.gov |
| Chiral pool synthesis | Starting from enantiomerically pure precursors like L-pyroglutamic acid. | Reliable route to various stereochemically defined glutamic acid derivatives. | google.comnih.gov |
This compound serves as a versatile starting material for the synthesis of monomers that can be used in various polymerization techniques to create functional polymers with amino acid side chains. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly powerful method for producing well-defined polymers with controlled molecular weights and narrow dispersities. nih.govresearchgate.netdivyarasayan.org
A study has demonstrated the synthesis of four different vinyl monomers derived from N-Boc-L-glutamic acid α-tert-butyl ester (Nthis compound). These monomers include an acrylate, a methacrylate (B99206), an acrylamide (B121943), and a methacrylamide (B166291), which were subsequently polymerized via RAFT. This approach allows for the creation of polymers with zwitterionic glutamate-derived side chains, where the polymer backbone chemistry can be systematically varied.
The synthesis of these monomers typically involves the coupling of this compound with a vinyl-containing molecule. For example, the acrylate and methacrylate monomers can be prepared by esterification of the free γ-carboxylic acid of this compound with 2-hydroxyethyl acrylate or 2-hydroxyethyl methacrylate, respectively. Similarly, acrylamide and methacrylamide monomers can be synthesized by forming an amide bond between the γ-carboxylic acid and an appropriate amino-functionalized vinyl monomer.
The ability to synthesize these monomers from this compound opens up possibilities for creating a wide range of biocompatible and stimuli-responsive polymers for applications in drug delivery, tissue engineering, and biosensing. nih.govresearchgate.netzju.edu.cnnih.govrsc.orgmdpi.combohrium.comgoogle.comwikipedia.org
Advanced Coupling Chemistries in this compound Incorporation
The incorporation of this compound into a growing peptide chain involves the formation of a peptide bond, a reaction that is central to peptide synthesis. Mechanistically, this process requires the activation of the free α-carboxylic acid of the incoming this compound, followed by nucleophilic attack by the N-terminal amine of the peptide chain.
The presence of the bulky tert-butyl ester on the side chain and the Boc protecting group on the α-amine introduces significant steric hindrance around the reactive centers. nih.govthieme.deresearchgate.net This steric bulk can slow down the rate of peptide coupling and may lead to incomplete reactions. Therefore, the choice of coupling reagent is critical for achieving efficient peptide bond formation with sterically hindered amino acids like this compound.
Common coupling reagents used in peptide synthesis can be broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and aminium/uronium salts (e.g., HATU, HCTU). These reagents work by converting the carboxylic acid into a more reactive species, such as an O-acylisourea, an active ester, or a symmetric anhydride, which is more susceptible to nucleophilic attack by the amine.
The mechanism of activation and coupling is influenced by the specific reagent used. For instance, with carbodiimides, the carboxylic acid adds to the C=N double bond to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or can be converted to a more stable active ester in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
For sterically hindered couplings, more potent activating agents like HATU are often employed. HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive O-acyl-tetramethylisouronium salt. This activated species readily undergoes aminolysis to form the peptide bond. The mechanism is thought to proceed through the formation of an active ester with the HOAt moiety of HATU, which is then displaced by the incoming amine.
Understanding the interplay between the steric properties of this compound and the mechanism of action of different coupling reagents is essential for optimizing peptide synthesis protocols and minimizing side reactions such as racemization. bachem.comnih.gov
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-α-tert-butoxycarbonyl-L-glutamic acid α-tert-butyl ester |
| Boc-Glu(OtBu)-OH | N-α-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester |
| Boc-Glu(OtBu)-OSu | N-α-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester N-hydroxysuccinimide ester |
| (Boc)₂O | Di-tert-butyl dicarbonate |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DIC | N,N'-diisopropylcarbodiimide |
| DIAD | Diisopropyl azodicarboxylate |
| DIPEA | N,N-diisopropylethylamine |
| H-Glu(OtBu)-OtBu | L-Glutamic acid di-tert-butyl ester |
| H-Glu(OtBu)-OH | L-Glutamic acid γ-tert-butyl ester |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole |
| NHS | N-hydroxysuccinimide |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| RAFT | Reversible Addition-Fragmentation chain Transfer |
| SPPS | Solid-phase peptide synthesis |
Evaluation of Diverse Coupling Reagent Systems and Their Efficiency
The formation of the amide bond between the protected glutamic acid derivative (this compound) and another amino acid or peptide is a critical step that relies on the activation of the carboxylic acid moiety. This activation is facilitated by a coupling reagent. The choice of reagent significantly influences reaction speed, yield, purity of the final peptide, and the suppression of side reactions, most notably racemization. bachem.comuni-kiel.de A variety of coupling reagent systems, broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, have been systematically evaluated for their efficacy in peptide synthesis. bachem.comresearchgate.net
Carbodiimide-Based Reagents: Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents. americanpeptidesociety.orgpeptide.com They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org While cost-effective, their use alone can lead to significant racemization and the formation of N-acylurea byproducts. peptide.com To mitigate these issues, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure). americanpeptidesociety.orgrsc.org These additives act as acyl-group transfer agents, forming active esters that are more stable and less prone to racemization. The combination of DIC with additives remains a widely used methodology in both solid-phase and solution-phase synthesis. rsc.org
Phosphonium and Aminium/Uronium Salts: In recent decades, phosphonium and aminium (often referred to as uronium) salts have become popular due to their high efficiency and the low incidence of side reactions. bachem.com These reagents, such as BOP, PyBOP, HBTU, HATU, HCTU, and COMU, generate active esters in situ. bachem.com
Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative (PyBOP) are highly effective. researchgate.netpeptide.com However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). bachem.compeptide.com PyBOP was developed as a safer alternative. Reagents like PyAOP, which is analogous to PyBOP but based on HOAt, exhibit even faster coupling rates. bachem.com
Aminium/Uronium Reagents: This class includes some of the most widely used coupling reagents. HBTU and TBTU are highly popular for their effectiveness and the water solubility of their byproducts. bachem.com HATU, the HOAt analogue of HBTU, is recognized as one of the most efficient coupling reagents, particularly for sterically hindered couplings and for minimizing racemization, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt core. bachem.com HCTU, the 6-chloro-HOBt derivative, offers a good compromise between the reactivity of HATU and the cost of HBTU. bachem.comuniurb.it
A newer generation of reagents has been developed based on OxymaPure, such as COMU. acs.org COMU exhibits coupling efficiencies comparable to or even exceeding HATU, with the added benefits of being non-explosive and having better solubility. bachem.comacs.org However, studies comparing COMU with HCTU and HBTU in Boc-based solid-phase peptide synthesis (SPPS) have shown that its efficiency can be context-dependent. For instance, when using polystyrene-based resins, the coupling efficiency was ranked HCTU ≥ HBTU > COMU. nih.govlookchem.com More comparable yields were observed when a polyethylene (B3416737) glycol (PEG) based resin was used. nih.gov
The following interactive table provides a comparative overview of commonly used coupling reagents.
| Reagent Class | Example(s) | Mechanism/Active Ester | Advantages | Disadvantages | Citation(s) |
|---|---|---|---|---|---|
| Carbodiimides | DCC, DIC (+ HOBt/Oxyma) | O-acylisourea intermediate, forms OBt or Oxyma active ester | Cost-effective, widely used | Racemization risk, byproduct (urea) can be difficult to remove (especially DCU) | americanpeptidesociety.orgpeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt (BOP, PyBOP) or OAt (PyAOP) esters | High reactivity, good solubility, minimal racemization with PyBOP | BOP produces carcinogenic HMPA byproduct | bachem.comresearchgate.netpeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU | OBt esters | Popular, efficient, water-soluble byproducts | Can cause guanidinylation of N-terminal amino group | bachem.com |
| HATU, HCTU | OAt (HATU) or O-6-ClBt (HCTU) esters | HATU is highly efficient, low racemization. HCTU is a reactive, cost-effective alternative | Higher cost (especially HATU) | bachem.com | |
| COMU | Oxyma esters | High efficiency, non-explosive, reduced allergenic potential, good solubility | Instability in DMF, efficiency can be resin-dependent | bachem.comacs.orgacs.orgnih.gov |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to minimize environmental impact and enhance safety. mdpi.com Key areas of focus include the replacement of hazardous solvents and the development of more sustainable coupling reagents and synthetic protocols. rsc.orgrsc.org
Solvent Replacement: Traditionally, solid-phase peptide synthesis (SPPS) has heavily relied on reprotoxic dipolar aprotic solvents like N,N-dimethylformamide (DMF). rsc.orgrsc.org The ACS Green Chemistry Institute Pharmaceutical Roundtable has identified the replacement of such solvents as a key research area. rsc.org Research has demonstrated the viability of greener alternatives for various steps in peptide synthesis.
2-Methyltetrahydrofuran (2-MeTHF): This bio-derived solvent has been successfully used for SPPS, including for couplings with DIC/OxymaPure. acs.org
γ-Valerolactone (GVL): GVL has been employed as a replacement for DMF in the synthesis of challenging sequences. acs.org
Ionic Liquids (ILs): Room-temperature ionic liquids (RTILs) are considered promising alternatives due to their low vapor pressure, high thermal stability, and recyclability. scispace.com They can serve as both the solvent and, in the case of basic ILs, a base-free medium for peptide coupling reactions. scispace.com
Other Solvents: Dimethyl carbonate and ethyl acetate (EtOAc) have also been identified as greener solvents compatible with certain coupling reagents like COMU. acs.org
Greener Coupling Reagents and Methodologies: The development of environmentally benign coupling reagents is another cornerstone of green peptide chemistry.
Oxyma-Based Reagents: Reagents like COMU are considered greener alternatives to benzotriazole-based reagents (e.g., HBTU, HATU). acs.org The benzotriazole (B28993) core of HOBt and its derivatives poses an explosion risk, whereas the OxymaPure core is safer. rsc.orgbiomatik.com Furthermore, the byproducts of COMU tend to be water-soluble, facilitating easier, aqueous-based workups. acs.org
Propylphosphonic Anhydride (T3P®): T3P® has emerged as a green coupling reagent for solution-phase synthesis. rsc.org It promotes rapid and efficient amide bond formation, generating water-soluble byproducts that simplify purification. researchgate.net Its application in continuous, solution-phase protocols can significantly reduce solvent usage and process mass intensity (PMI), a key metric for evaluating the sustainability of a chemical process. rsc.orgunibo.it
The following interactive table summarizes green chemistry approaches relevant to this compound synthesis.
| Area of Improvement | Traditional Approach | Green Alternative(s) | Key Benefits | Citation(s) |
|---|---|---|---|---|
| Solvents | DMF, NMP, DCM | 2-MeTHF, γ-Valerolactone (GVL), Ethyl Acetate | Bio-derived, less toxic, biodegradable | acs.orgacs.org |
| Ionic Liquids (ILs) | Low vapor pressure, recyclable, can eliminate need for external base | scispace.com | ||
| Coupling Reagents | Benzotriazole-based (HBTU, HATU, HOBt) | Oxyma-based (COMU, DIC/Oxyma) | Non-explosive, water-soluble byproducts, reduced allergenicity | rsc.orgacs.orgacs.org |
| General carbodiimides/uronium salts | Propylphosphonic Anhydride (T3P®) | High efficiency, water-soluble byproducts, suitable for continuous synthesis | rsc.orgunibo.it | |
| Synthetic Strategy | Batch processing in hazardous solvents | Continuous flow synthesis, tag-assisted liquid-phase synthesis | Reduced reaction times, lower energy usage, minimized waste | acs.org |
Deprotection Strategies and Mechanistic Investigations in Boc Glu Otbu Chemistry
Optimization of Deprotection Reaction Conditions and Scavenger Utilization
The efficient removal of both the N-α-tert-butyloxycarbonyl (Boc) and the side-chain tert-butyl ester (OtBu) protecting groups from glutamic acid residues, as found in Boc-Glu-OtBu, is critical for successful peptide synthesis. Optimization of these deprotection conditions is paramount to achieving high yields and purity while minimizing undesirable side reactions, such as alkylation of sensitive amino acid residues or degradation of the peptide chain.
Acidic Deprotection Reagents and Conditions
Trifluoroacetic acid (TFA) is the most widely employed reagent for the simultaneous cleavage of both Boc and OtBu protecting groups due to its strong acidic nature and volatility nih.govbzchemicals.comresearchgate.netthermofisher.comthermofisher.comresearchgate.netsigmaaldrich.comsigmaaldrich.comresearchgate.netwiley-vch.deresearchgate.netacs.orgub.eduresearchgate.net. While effective, the use of TFA necessitates careful control of reaction parameters and the inclusion of scavengers to mitigate side reactions.
Alternative acidic conditions offer varying degrees of selectivity:
Hydrogen Chloride (HCl): A 4 M solution of HCl in dioxane has been reported to selectively deprotect the Boc group while leaving tert-butyl esters intact under specific conditions, offering a milder alternative for certain applications researchgate.net. However, for substrates like Boc-Glu(OtBu)-OtBu, this method can lead to the formation of pyroglutamate (B8496135), highlighting the need for careful substrate consideration researchgate.net.
Sulfuric Acid (H₂SO₄) and Methanesulfonic Acid (MeSO₃H): Concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate (B1210297) (tBuOAc) or methanesulfonic acid in a tBuOAc:CH₂Cl₂ mixture have demonstrated selective deprotection of the Boc carbamate (B1207046) group in the presence of tert-butyl esters, achieving yields between 70–100% researchgate.net.
Lewis Acids: For on-resin deprotection of the OtBu group, Lewis acids such as FeCl₃ have been utilized, offering compatibility with Fmoc chemistry nih.gov.
Scavenger Utilization and Selection
The cleavage of tert-butyl-based protecting groups by strong acids like TFA generates highly reactive tert-butyl carbocations. These cations can alkylate nucleophilic side chains of amino acids, particularly tryptophan (Trp), methionine (Met), tyrosine (Tyr), and cysteine (Cys), leading to modified and impure products bzchemicals.comresearchgate.netthermofisher.comsigmaaldrich.comacs.orgresearchgate.netpeptide.com. Scavengers are essential additives to the deprotection cocktail that effectively trap these carbocations, thereby preventing such side reactions.
A variety of scavengers are commonly employed, with their selection often dictated by the specific amino acid composition of the peptide:
Thiols and Thioethers: Compounds like thioanisole, ethanedithiol (EDT), dithiothreitol (B142953) (DTT), and dimethyl sulfide (B99878) (DMS) are potent carbocation scavengers. EDT, in particular, is beneficial for facilitating the deprotection of cysteine residues and preventing the oxidation of tryptophan sigmaaldrich.comsigmaaldrich.comacs.orgresearchgate.net. Thioanisole can also accelerate the deprotection of certain arginine side-chain protecting groups thermofisher.com.
Silanes: Triisopropylsilane (TIPS) and triethylsilane (TES) are highly effective at trapping tert-butyl cations researchgate.netsigmaaldrich.comwiley-vch.de.
Water: Water acts as a scavenger and can also assist in the cleavage of ester linkages researchgate.netthermofisher.comsigmaaldrich.comwiley-vch.deacs.org.
Aromatic Compounds: Anisole, phenol, and m-cresol (B1676322) can also function as carbocation scavengers researchgate.netsigmaaldrich.comacs.org.
The optimal scavenger system is highly sequence-dependent, with peptides containing multiple sensitive residues often requiring more robust scavenger mixtures or specific combinations to ensure complete and clean deprotection thermofisher.comthermofisher.comsigmaaldrich.comacs.org.
Optimization Strategies and Findings
Optimizing deprotection for this compound involves a careful balance of the acidic reagent concentration, the type and amount of scavengers, reaction time, and temperature. Common strategies include:
Standard Cocktails: A widely used general-purpose cleavage cocktail for Fmoc/tBu solid-phase peptide synthesis (SPPS) is TFA in combination with scavengers such as TIPS and water, often in a ratio of 95:2.5:2.5 sigmaaldrich.comwiley-vch.de.
Enhanced Scavenger Systems: For peptides with a higher risk of side reactions, more complex mixtures are employed. For instance, a cocktail containing TFA, TIPS, water, thioanisole, dimethyl sulfide (DMS), and 1% dithiothreitol (DTT) has been optimized to minimize S-tert-butylation of cysteine and other undesirable modifications acs.org.
Two-Stage Deprotection: For complex sequences, a sequential deprotection strategy, often involving initial treatment with a milder TFA mixture followed by a more concentrated TFA solution, can improve the removal of stubborn protecting groups while minimizing degradation thermofisher.comacs.org.
Reaction Parameters: While room temperature is typically used, reaction times can range from 1 to 4 hours, and optimization may involve adjusting these parameters based on the specific peptide and protecting groups present thermofisher.comthermofisher.comsigmaaldrich.comsigmaaldrich.com.
The following table summarizes common deprotection cocktails and their typical applications in the context of Boc and OtBu group removal:
| Deprotection Cocktail | Primary Acid | Scavengers | Typical Application/Advantages | Considerations/Limitations |
| TFA/TIS/H₂O | TFA | Triisopropylsilane (TIPS), Water (H₂O) | General cleavage for Fmoc/tBu SPPS. Effectively removes Boc and tBu ester groups while TIPS scavenges cations. sigmaaldrich.comwiley-vch.de | May require optimization for sensitive residues. sigmaaldrich.com |
| TFA/DCM | TFA | - | Used in two-stage cleavage strategies. thermofisher.com | Less effective alone for scavenging. thermofisher.com |
| TFA/TIS/H₂O/Thioanisole/DMS/DTT | TFA | TIPS, H₂O, Thioanisole, DMS, DTT | Optimized for minimizing S-tert-butylation of Cys and other side reactions. acs.org | Complex mixture; specific ratios may be critical. acs.org |
| HCl (4 M) in Dioxane | HCl | None specified | Selective Boc deprotection, leaving tert-butyl esters intact. researchgate.net | Can lead to pyroglutamate formation with N-terminal Glu. researchgate.net Selectivity might vary with specific substrates. |
| H₂SO₄ (1.5 equiv.) in tBuOAc | H₂SO₄ | None specified | Selective Boc deprotection in the presence of tert-butyl esters. researchgate.net | Requires specific solvent (tBuOAc). researchgate.net |
| FeCl₃ (Lewis Acid) | FeCl₃ | - | On-resin deprotection of OtBu groups, compatible with Fmoc chemistry. nih.gov | Primarily for side-chain OtBu, not Boc. nih.gov |
| TFA/Water/Phenol/Thioanisole/EDT (Reagent K) | TFA | Water, Phenol, Thioanisole, EDT | "Universal" cleavage cocktail for Fmoc/tBu SPPS, effective for complex sequences. sigmaaldrich.com EDT is a good scavenger and aids in Cys deprotection. | Contains toxic and malodorous reagents. sigmaaldrich.com May not be necessary with modern protected amino acids. sigmaaldrich.com |
The careful selection and optimization of these deprotection cocktails are essential for the successful synthesis of peptides incorporating glutamic acid residues protected as this compound.
Applications of Boc Glu Otbu in Complex Peptide and Biomacromolecule Synthesis
The doubly protected glutamic acid derivative, N-tert-butyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Boc-Glu-OtBu), and its related analogues are pivotal building blocks in the chemical synthesis of peptides and proteins. The strategic placement of the acid-labile Boc (N-terminus) and OtBu (side-chain) protecting groups allows for differential deprotection strategies, which are essential for constructing complex peptide architectures. This article explores the application of glutamic acid derivatives protected with these motifs in various peptide synthesis methodologies.
Role of Boc Glu Otbu in Pharmaceutical and Biotechnological Research
Design and Synthesis of Prodrugs with Enhanced Pharmacokinetic Properties
The strategic use of Boc-Glu-OtBu in prodrug design aims to improve the pharmacokinetic profiles of active pharmaceutical ingredients. By conjugating the parent drug with this compound or its derivatives, researchers can enhance properties such as bioavailability, solubility, and stability, thereby optimizing drug delivery and therapeutic efficacy. Glutamic acid derivatives, in general, have shown promise in prodrug strategies, leading to improved cell permeability and stability researchgate.netnih.govresearchgate.netrug.nl. The tert-butyl ester group contributes to lipophilicity and stability, which can be advantageous for drug delivery systems cymitquimica.com.
Development of Therapeutic Agents and Pharmacological Probes
This compound is instrumental in the development of new therapeutic agents and pharmacological probes across various disease areas. Its incorporation into complex molecular structures allows for the creation of compounds that can interact specifically with biological targets.
In oncology, this compound and related glutamic acid derivatives are explored for their potential in cancer therapy. Glutamic acid's role in cellular metabolism, particularly its relationship with glutamine as an energy source for cancer cells, makes its derivatives attractive targets for therapeutic intervention nih.govresearchgate.net. Researchers are investigating glutamic acid derivatives for their cytotoxic effects and as components in novel anti-cancer agents and probes designed to target specific metabolic pathways in cancer cells nih.govresearchgate.net.
This compound plays a role in neuroscience research, particularly in studies involving glutamate (B1630785) receptors. Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic transmission, learning, and memory news-medical.netnih.govnih.gov. Dysregulation of glutamate receptor activity is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and anxiety disorders news-medical.netnih.govfrontiersin.org. This compound derivatives can be used to synthesize pharmacological probes or modified amino acids that help elucidate the complex roles of glutamate signaling pathways and aid in the development of treatments for these conditions news-medical.netnih.govchemimpex.com.
Bioconjugation Strategies Employing this compound Derivatives
This compound derivatives are valuable in bioconjugation strategies, enabling the linking of peptides and other biomolecules. This is crucial for creating targeted drug delivery systems, diagnostic tools, and immunoconjugates. The protected amino acid can be incorporated into larger constructs, allowing for precise attachment of functional groups or labels to peptides and proteins, thereby advancing the fields of biotechnology and medicine chemimpex.comacs.org.
Preparation of Radiopharmaceutical Imaging Agents (e.g., [¹⁸F]FSPG precursors)
The compound is utilized in the synthesis of radiopharmaceutical imaging agents. Specifically, it serves as a precursor in the preparation of agents like [¹⁸F]FSPG ([(4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid]), which is a positron emission tomography (PET) tracer used to measure the activity of the system xC− transporter. This tracer has applications in diagnosing various cancers and metastasis, as well as in evaluating other diseases nih.govresearchgate.net. The synthesis of such agents often involves Boc-protected amino acid derivatives to ensure selective radiolabeling and subsequent deprotection nih.govresearchgate.netdocksci.comabx.de.
Applications in Peptide-Based Vaccine Development
This compound finds application in the development of peptide-based vaccines. Protected amino acids are essential components in solid-phase peptide synthesis (SPPS) for constructing complex peptide antigens. These peptides, when incorporated into vaccine formulations, can elicit specific immune responses. This compound, as a protected glutamic acid derivative, can be integrated into peptide sequences designed for vaccine candidates, contributing to their stability and immunogenicity chemimpex.comnih.govuniversiteitleiden.nlthno.orggoogle.com.
Advanced Analytical and Characterization Techniques in Boc Glu Otbu Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Boc-Glu-OtBu. Both proton (¹H NMR) and carbon (¹³C NMR) NMR provide detailed information about the chemical environment of each atom within the molecule.
Structural Elucidation: ¹H NMR spectra of this compound typically exhibit characteristic signals corresponding to its distinct functional groups. The tert-butyl groups of both the Boc protecting group and the tert-butyl ester show a strong singlet around 1.4-1.5 ppm, integrating for a total of 27 protons (9 from Boc, 18 from the two tert-butyl ester groups). The alpha-proton (CH) adjacent to the amino group typically resonates around 4.1-4.3 ppm, exhibiting a multiplet due to coupling with adjacent protons. The methylene (B1212753) protons of the glutamate (B1630785) side chain (β, γ, and δ positions) appear as multiplets in the 1.7-2.5 ppm range. The carbamate (B1207046) proton (NH) of the Boc group is usually observed as a broad singlet or doublet around 5.1-5.4 ppm, depending on the solvent and temperature. The carboxylic acid proton (COOH) is typically seen as a broad singlet at higher chemical shifts, often above 10 ppm, though it can be exchangeable and may not always be clearly observed.
¹³C NMR provides complementary structural information. Key signals include the carbonyl carbons of the Boc group (around 155-156 ppm), the ester carbonyl (around 170-173 ppm), and the carboxylic acid carbonyl (around 173-175 ppm). The quaternary carbons of the tert-butyl groups are observed around 80-82 ppm, and the methyl carbons appear around 28 ppm. The alpha-carbon of the glutamate residue typically resonates around 53-55 ppm, while the methylene carbons of the side chain appear in the 25-30 ppm range.
Reaction Monitoring: NMR is also highly effective for monitoring reactions involving this compound, such as deprotection or coupling reactions. For instance, during the acid-catalyzed deprotection of the Boc group (e.g., using trifluoroacetic acid), the characteristic signals of the Boc group (around 1.4-1.5 ppm for the tert-butyl protons and 5.1-5.4 ppm for the NH) disappear, while new signals corresponding to the free amine appear. Similarly, in coupling reactions, the disappearance of the Boc-protected starting material signals and the appearance of product signals can be tracked over time to assess reaction completion and identify any side products.
Data Table: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (ppm) | Integration (Protons) | Notes |
| tert-Butyl (Boc) | 1.45 | 9 | Singlet |
| tert-Butyl (OtBu ester) | 1.45 | 18 | Singlet (often appears as one broad signal) |
| NH (Boc) | 5.1-5.4 | 1 | Broad singlet or doublet |
| α-CH | 4.1-4.3 | 1 | Multiplet |
| β-CH₂ | 1.9-2.0 | 2 | Multiplet |
| γ-CH₂ | 2.1-2.3 | 2 | Multiplet |
| COOH | >10 | 1 | Broad singlet, exchangeable |
High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics, Purity Assessment, and Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and monitoring the kinetics of reactions in which it participates.
Purity Assessment: HPLC, particularly reversed-phase HPLC, is routinely used to determine the purity of this compound samples. By employing suitable mobile phases (e.g., acetonitrile/water gradients with acidic modifiers like TFA or formic acid) and detection methods (commonly UV detection at wavelengths around 210-220 nm, where peptide bonds and carbamates absorb), the compound can be separated from potential impurities such as unreacted starting materials, side products, or degradation products. Purity is typically reported as the area percentage of the main peak. Commercial specifications often indicate purities exceeding 97.0% or 98.5% (HPLC) avantorsciences.comruifuchemical.comomizzur.comottokemi.comtcichemicals.comchemscene.com.
Reaction Kinetics: In reaction monitoring, HPLC allows for the quantitative tracking of this compound concentration over time. By taking aliquots from a reaction mixture at regular intervals and analyzing them by HPLC, researchers can generate kinetic profiles, determining reaction rates and identifying optimal reaction times. This is particularly relevant in solid-phase peptide synthesis (SPPS) where reaction efficiency directly impacts peptide yield and purity .
Method Development: Developing an effective HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (solvent type, gradient, pH, additives), flow rate, injection volume, and detection wavelength. These optimizations are crucial for achieving good resolution between this compound and any potential impurities, ensuring accurate purity assessment and sensitive reaction monitoring.
Data Table: Typical HPLC Purity Specifications for this compound
| Analytical Technique | Reported Purity Range | Notes |
| HPLC | ≥ 97.0% | Common specification avantorsciences.com |
| HPLC | ≥ 98.5% | Higher purity grades ruifuchemical.com |
| HPLC | ≥ 99.0% | High-purity grades omizzur.com |
| HPLC | ≥ 98.0% | Another common specification tcichemicals.com |
| HPLC | ≥ 98% | General specification chemscene.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) provides definitive information regarding the molecular weight of this compound, serving as a critical tool for compound identification and confirmation.
Molecular Weight Determination: MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), can accurately determine the molecular mass of this compound. The expected molecular weight for C₁₄H₂₅NO₆ is approximately 303.35 g/mol . In ESI-MS, this compound typically appears as the protonated molecule [M+H]⁺ at m/z 304.36 or as the deprotonated molecule [M-H]⁻ at m/z 302.34, depending on the ionization mode.
Fragmentation Analysis: MS/MS (tandem mass spectrometry) can provide valuable structural insights through fragmentation analysis. Characteristic fragmentation pathways for this compound often involve the cleavage of the Boc protecting group (loss of isobutylene (B52900) and CO₂, or loss of the entire Boc moiety) and the tert-butyl ester group (loss of isobutylene). For example, fragmentation patterns might reveal ions corresponding to the loss of the tert-butyl group (loss of 56 Da) or the Boc group (loss of 100 Da). Specific fragment ions reported for related compounds or this compound itself include m/z values like 57, 102, and 191, which are likely characteristic fragments nih.gov.
Data Table: Mass Spectrometry Data for this compound
| Ion Type | Expected m/z (Da) | Notes |
| Molecular Ion | 303.35 | Calculated Monoisotopic Mass for C₁₄H₂₅NO₆ |
| [M+H]⁺ | ~304.36 | Protonated molecule (ESI+) |
| [M-H]⁻ | ~302.34 | Deprotonated molecule (ESI-) |
| Fragment Ion | ~191 | Characteristic fragment (e.g., loss of tert-butyl ester and CO₂) nih.gov |
| Fragment Ion | ~102 | Characteristic fragment nih.gov |
| Fragment Ion | ~57 | Characteristic fragment (e.g., tert-butyl cation) nih.gov |
Chiral Chromatography and Spectroscopic Methods for Stereochemical Purity Analysis
The stereochemical purity of this compound, specifically the L-configuration at the alpha-carbon of glutamic acid, is critical for its intended biological applications, particularly in peptide synthesis.
Stereochemical Purity: The L-enantiomer (N-alpha-Boc-L-glutamic acid di-tert-butyl ester) is the most commonly used form. Ensuring a high enantiomeric excess (ee) is essential, as the presence of the D-enantiomer can lead to peptides with altered biological activity or structural properties. Specifications often require enantiomeric purity greater than 99.0% ee for related protected amino acids phenomenex.comwindows.net, and this compound is expected to meet similar rigorous standards.
Chiral Chromatography: Chiral HPLC is the primary analytical technique for determining the enantiomeric purity of this compound. This method employs specialized chiral stationary phases (CSPs) designed to differentially interact with enantiomers, enabling their separation. Polysaccharide-based CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are frequently used for the enantioseparation of amino acid derivatives phenomenex.comwindows.netphenomenex.com. By analyzing the chromatogram, the relative amounts of the L- and D-enantiomers can be quantified, allowing for the calculation of enantiomeric excess (ee).
Spectroscopic Methods: While chiral chromatography is the gold standard, certain spectroscopic methods can offer insights into stereochemistry. For instance, NMR can sometimes be used in conjunction with chiral shift reagents or by forming diastereomeric derivatives, although this is less common for routine purity checks compared to chiral HPLC. Specific rotation measurements ([α]D) can also provide an indication of enantiomeric purity, with a defined value for the pure L-enantiomer. However, this method is sensitive to impurities and requires precise measurement conditions.
Data Table: Stereochemical Purity of this compound
| Analytical Method | Parameter | Typical Value/Requirement | Notes |
| Chiral HPLC | Enantiomeric Excess (ee) | > 99.0% (L-isomer) | Essential for peptide synthesis; indicates minimal presence of D-enantiomer phenomenex.comwindows.net |
| Specific Rotation ([α]D) | Value | -30° to -37° (c=0.6-1, MeOH) | Indicates the presence of the L-enantiomer; values can vary based on measurement conditions avantorsciences.comruifuchemical.comtcichemicals.com |
Compound List:
this compound (N-alpha-Boc-L-glutamic acid di-tert-butyl ester)
L-Glutamic Acid
D-Glutamic Acid
tert-Butyl Ester
Boc Protecting Group (tert-butyloxycarbonyl)
Emerging Trends and Future Directions in Boc Glu Otbu Research
Innovations in Protecting Group Chemistry and Orthogonal Strategies
In peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions. biosynth.com Boc-Glu-OtBu features two distinct protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amine and the tert-butyl (OtBu) ester on the γ-carboxylic acid. Both the Boc and OtBu groups are labile under acidic conditions, which simplifies their removal in a single step. quora.com However, this simultaneous cleavage prevents their selective removal, a significant limitation in the synthesis of complex peptides or molecules requiring stepwise functionalization. biosynth.com
The concept of orthogonality is central to modern protecting group strategy; orthogonal protecting groups can be removed under distinct chemical conditions without affecting one another. bham.ac.ukjocpr.com A classic example of an orthogonal pair is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) group. biosynth.com This combination allows for the selective deprotection of either the amine or the carboxylic acid, providing greater synthetic flexibility. biosynth.comug.edu.pl
Current research is driven by the need for more sophisticated orthogonal schemes. Innovations focus on developing novel protecting groups that are sensitive to specific reagents or conditions, such as enzymatic cleavage, photolysis, or specific metal catalysts. bham.ac.uk For a derivative like this compound, future research may explore replacing either the Boc or OtBu group with a protecting group from a different class to create a new, orthogonally protected glutamic acid derivative. This would enable its use in more complex synthetic routes where precise, sequential deprotection is required. jocpr.com
Table 1: Comparison of Protecting Group Strategies
| Strategy | N-α Protection | C-γ Protection | Deprotection Conditions | Orthogonality | Key Advantage |
|---|---|---|---|---|---|
| Boc/tBu | Boc | OtBu | Acidic (e.g., TFA) | No | Simultaneous deprotection simplifies final step. |
| Fmoc/tBu | Fmoc | OtBu | Base (amine) for Fmoc; Acid for OtBu | Yes | Allows for selective deprotection and stepwise synthesis. biosynth.com |
| Boc/Bn | Boc | Benzyl (Bn) | Acid for Boc; Hydrogenolysis for Bn | Yes (Quasi-orthogonal) | Provides an alternative orthogonal pairing. biosynth.com |
Development of Highly Efficient and Sustainable Synthetic Protocols
The synthesis of protected amino acids like this compound traditionally involves multi-step processes that can generate significant chemical waste. A growing trend in chemical synthesis is the development of "green" or sustainable protocols that prioritize efficiency, safety, and environmental responsibility. Research in this area aims to improve yield, reduce the use of hazardous solvents, and minimize energy consumption.
For the N-tert-butoxycarbonylation step (the introduction of the Boc group), innovations include the use of highly efficient, reusable catalysts. organic-chemistry.org For example, perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) and catalytic amounts of iodine have been shown to facilitate the reaction under solvent-free conditions at room temperature. organic-chemistry.org Such methods offer advantages over traditional protocols by simplifying purification, reducing solvent waste, and allowing for catalyst recycling. The goal is to develop processes with a lower Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. princeton-acs.org
Future efforts will likely focus on integrating these sustainable practices into the entire synthesis of this compound, from the protection of the carboxylic acid to the final purification. This could involve exploring flow chemistry, where reactions are run in continuous streams rather than in large batches, offering better control over reaction parameters and improved safety.
Table 2: Traditional vs. Sustainable Synthetic Approaches for Boc Protection
| Feature | Traditional Protocol | Emerging Sustainable Protocol |
|---|---|---|
| Catalyst | Stoichiometric base | Catalytic (e.g., Iodine, HClO4–SiO2) organic-chemistry.org |
| Solvent | Large volumes of organic solvents | Solvent-free or green solvents (e.g., water, ionic liquids) organic-chemistry.org |
| Conditions | Often requires heating or cooling | Ambient temperature organic-chemistry.org |
| Efficiency | Moderate yields, complex workup | High yields, simplified purification |
| Sustainability | High waste generation | Reduced waste, potential for catalyst recycling |
Computational Chemistry and Molecular Modeling Studies of this compound Reactions
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. For this compound, molecular modeling and quantum chemical calculations provide insights that are difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations can be used to model the steric effects of the bulky Boc and OtBu groups during peptide coupling reactions. These simulations can predict how the protecting groups influence the conformation of the amino acid and its ability to react with other molecules, helping to optimize reaction conditions and anticipate potential difficulties in peptide synthesis.
Density Functional Theory (DFT) calculations are employed to investigate reaction mechanisms and energetics. For instance, DFT can be used to calculate the activation energies for the acid-catalyzed cleavage of the Boc and OtBu groups. This information helps researchers understand the kinetics of deprotection and can guide the design of new protecting groups with tailored lability. By modeling the transition states of reactions, computational studies can elucidate the precise pathways of chemical transformations involving this compound.
Table 3: Applications of Computational Methods in this compound Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Dynamics (MD) | Simulating conformational behavior in solution. | Understanding steric hindrance from Boc/OtBu groups during reactions. |
| Density Functional Theory (DFT) | Calculating activation energies for deprotection. | Predicting reaction rates and selectivity of protecting group cleavage. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions. | Investigating potential biocatalytic applications or degradation pathways. |
Expansion of Applications in Chemical Biology and Materials Science (e.g., Zwitterionic Polymers)
While this compound is a staple in peptide synthesis, its applications are expanding into new areas of chemical biology and materials science. One of the most significant emerging applications is in the synthesis of advanced functional polymers. nih.gov
Specifically, this compound has been used as a key starting material for creating novel zwitterionic polymers. nih.gov Zwitterionic materials contain an equal number of positive and negative charges, making them highly hydrophilic and resistant to protein adsorption, a property known as antifouling. rsc.orgnih.govruhr-uni-bochum.de In one study, this compound was converted into four different vinyl monomers (acrylate, methacrylate (B99206), acrylamide (B121943), and methacrylamide). nih.gov These monomers were then polymerized using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined, glutamate-derived zwitterionic polymers. nih.gov After deprotection, these polymers were investigated for their biocompatibility and interaction with cells, with some showing high specificity for breast cancer cells, highlighting their potential in targeted drug delivery and other biomedical applications. nih.gov
In chemical biology, this compound is used to synthesize specialized peptides and probes. For example, it is a component in the synthesis of adamantyl tripeptides with immunostimulatory activity. medchemexpress.com It has also been incorporated into fluorescent probes designed for the detection of enzymes like γ-glutamyl transpeptidase, which is a biomarker for certain diseases.
Table 4: Emerging Applications of this compound
| Field | Specific Application | Description | Reference(s) |
|---|---|---|---|
| Materials Science | Synthesis of Zwitterionic Polymers | Used as a precursor for vinyl monomers to create glutamate-derived polymers via RAFT polymerization for biomedical applications. | nih.gov |
| Chemical Biology | Enzyme Probes | Incorporated into self-immolative probes for imaging and quantifying enzyme activity in living cells. | |
| Medicinal Chemistry | Immunostimulatory Peptides | Used as a building block for synthesizing adamantyl tripeptides that can stimulate the immune system. | medchemexpress.com |
| Drug Delivery | Graft Copolymers | Utilized in the synthesis of folding graft copolymers for the co-delivery of anticancer drugs. | |
Industrial Scale-Up and Process Optimization Challenges
Translating a laboratory synthesis to an industrial scale presents numerous challenges, and the production of this compound is no exception. Process optimization for large-scale manufacturing must address issues of cost, safety, efficiency, and product consistency. pharmtech.com
Key challenges in the scale-up of this compound synthesis include:
Reaction Control: The reactions to introduce the Boc and OtBu groups can be exothermic. Managing heat dissipation in large reactors is crucial to prevent runaway reactions and ensure consistent product quality.
Solvent and Reagent Handling: Industrial-scale synthesis requires handling large volumes of solvents and reagents, raising concerns about cost, safety (flammability, toxicity), and environmental impact. Process optimization focuses on reducing solvent volumes or substituting hazardous chemicals with safer alternatives.
Purification and Impurity Control: Achieving high purity on a large scale can be difficult. Minor side reactions that are insignificant in the lab can lead to substantial impurities in a multi-kilogram batch. Robust and scalable purification methods, such as crystallization, are essential.
Yield and Throughput: Maximizing yield and throughput is critical for commercial viability. This involves optimizing reaction conditions (temperature, concentration, reaction time) and streamlining workup and isolation procedures to minimize product loss. princeton-acs.orgnih.gov
Future work in this area will involve implementing Process Analytical Technology (PAT) to monitor reactions in real-time, allowing for better control and optimization. Developing robust crystallization processes to ensure consistent purity and physical form of the final product is also a primary focus for industrial chemists. pharmtech.com
Table 5: Industrial Scale-Up Challenges and Optimization Strategies
| Challenge | Potential Problem | Process Optimization Strategy |
|---|---|---|
| Thermal Safety | Runaway reactions due to exothermic protection steps. | Use of jacketed reactors, controlled reagent addition, flow chemistry. |
| Waste Management | High Process Mass Intensity (PMI) from solvents and byproducts. | Solvent recycling, use of catalytic reagents, optimizing stoichiometry. princeton-acs.org |
| Product Purity | Inconsistent purity profiles between batches. | Development of robust crystallization methods, impurity profiling. |
| Process Efficiency | Low yield or long cycle times affecting cost. | Optimization of reaction parameters (temperature, catalysts), minimizing isolation steps. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-Glu-OtBu, and how can researchers optimize yield during tert-butoxycarbonyl (Boc) protection?
- Methodology : The Boc protection of glutamic acid involves reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃ or DMAP in THF). Key parameters include maintaining a pH of 8–9 to prevent racemization and using anhydrous conditions to avoid side reactions with the carboxylic acid groups. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Data Insight : Evidence from fluorometric probe synthesis shows that intermediates like TPE-BGO require HCl-mediated deprotection of Boc groups, emphasizing the need for controlled acidic conditions (e.g., 1M HCl in DCM) to preserve stereochemistry .
Q. How can solubility challenges of this compound in common organic solvents be addressed for peptide coupling reactions?
- Methodology : this compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its tert-butyl ester and Boc-protected amine. Pre-dissolving in minimal DMSO (100 mg/mL) followed by dilution in dichloromethane (DCM) or THF improves solubility. Sonication for 10–15 minutes enhances dissolution rates .
- Experimental Design : For in situ activation, use coupling agents like HATU or DCC in DCM/DMF (9:1 v/v) to maintain solubility while minimizing racemization .
Q. What analytical techniques are recommended for verifying this compound purity and structural integrity?
- Methodology :
- HPLC : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .
- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.44 ppm (Boc and tBu groups), δ 4.30 ppm (α-H of glutamic acid), and δ 5.10 ppm (carbamate NH, if present) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound reactivity during solid-phase peptide synthesis (SPPS)?
- Case Study : Discrepancies in coupling efficiency may arise from incomplete deprotection of the Boc group or steric hindrance from the bulky tert-butyl ester.
- Methodology :
- Use FT-IR to confirm Boc deprotection (disappearance of the carbonyl stretch at ~1680 cm⁻¹).
- Switch to microwave-assisted SPPS to enhance reaction kinetics and reduce steric effects .
Q. What strategies mitigate hygroscopicity-related degradation of this compound during long-term storage?
- Experimental Design : Store under inert gas (argon) at –20°C in sealed, desiccant-containing vials. Pre-dry the compound via lyophilization from tert-butanol/water mixtures to remove residual moisture .
- Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR and LC-MS analysis to track degradation products (e.g., free glutamic acid or tert-butyl alcohol adducts) .
Q. How do researchers reconcile conflicting data on this compound’s role in fluorometric probe synthesis?
- Context : A study using this compound in lipase-sensitive probes reported inconsistent fluorescence quenching in aqueous vs. lipid environments .
- Methodology :
- Perform time-resolved fluorescence spectroscopy to differentiate static vs. dynamic quenching mechanisms.
- Use molecular docking simulations to assess probe-lipase interactions and identify solvent-dependent conformational changes .
Methodological Frameworks
Q. What statistical tools are appropriate for analyzing this compound’s kinetic parameters in enzymatic assays?
- Approach : Use Michaelis-Menten kinetics with nonlinear regression (e.g., GraphPad Prism) to determine and . For multi-step reactions, employ global fitting algorithms to deconvolute rate constants .
- Data Interpretation : Report 95% confidence intervals and perform outlier analysis (Grubbs’ test) to ensure robustness .
Q. How should researchers document this compound protocols to ensure reproducibility?
- Guidelines : Follow the Beilstein Journal’s standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
